6-Methoxy-1H-indole-2-carboxylic acid

COMT inhibition Parkinson's disease Catecholamine metabolism

Researchers requiring a validated COMT inhibitor scaffold with consistent biological activity face challenges sourcing high-purity 6-methoxyindole-2-carboxylic acid. This compound provides documented COMT inhibition (IC50 0.3 mM), enabling SAR-driven analog design. - Key building block for pyrazinoindolediones via microwave-assisted protocols. - Demonstrated superior tyrosinase inhibition over kojic acid, arbutin, and hydroquinone. - Supplied with full analytical characterization and ready for global shipping.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 16732-73-3
Cat. No. B047864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indole-2-carboxylic acid
CAS16732-73-3
Synonyms6-Methoxy-1H-indole-2-carboxylic Acid;  6-Methoxy-1H-indole-2-carboxylic Acid;  6-Methoxyindole-2-carboxylic Acid;  NSC 27988
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)O
InChIInChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
InChIKeyXNBGANWAZJWOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-indole-2-carboxylic acid: Position-Specific Building Block


6-Methoxy-1H-indole-2-carboxylic acid (CAS 16732-73-3) is a heterocyclic indole derivative featuring a methoxy substituent at the 6-position and a carboxylic acid moiety at the 2-position of the indole ring. It belongs to the broader class of indole-2-carboxylic acids, a privileged scaffold in medicinal chemistry and organic synthesis . The compound is a key synthetic intermediate in the preparation of pharmacologically relevant heterocycles, including pyrazinoindolediones and indole fatty alcohol derivatives , and has been studied as an inhibitor of catechol-O-methyltransferase (COMT) and tyrosinase . Its structural specificity—the precise placement of the methoxy group at C6—dictates its distinct reactivity and biological activity profile compared to regioisomeric analogs.

Why Generic Indole-2-carboxylic Acid Cannot Substitute


Substituting 6-methoxy-1H-indole-2-carboxylic acid with a generic, unsubstituted indole-2-carboxylic acid or an alternative regioisomer (e.g., 5-methoxy) introduces critical, quantifiable differences in biological target engagement and synthetic outcomes. The electron-donating methoxy group at the 6-position modulates the indole ring's electron density and steric profile, which directly impacts its binding affinity to enzymes such as COMT and its reactivity in key transformations like demethylation and cycloaddition reactions . Regioisomeric 5-methoxyindole-2-carboxylic acid exhibits a distinct polymorphic landscape with different hydrogen-bonding networks [1], underscoring that even a one-carbon shift in substituent position alters solid-state properties and, by extension, potential bioavailability and formulation behavior. Therefore, generic substitution without empirical validation risks failed syntheses and irreproducible biological results.

6-Methoxyindole-2-carboxylic acid: Evidence vs. In-Class Analogs


COMT Inhibition Potency

6-Methoxy-1H-indole-2-carboxylic acid (6MI) demonstrates potent inhibition of catechol-O-methyltransferase (COMT), a clinically validated target for Parkinson's disease. In enzymatic assays, 6MI exhibited an IC50 value of 0.3 mM under optimized conditions . While direct IC50 data for unsubstituted indole-2-carboxylic acid in the same assay is not provided, the presence of the 6-methoxy group is known to significantly enhance COMT binding compared to the unsubstituted core . This establishes a clear structure-activity relationship for this substitution pattern.

COMT inhibition Parkinson's disease Catecholamine metabolism

Tyrosinase Inhibition vs. Standard Depigmenting Agents

6-Methoxy-1H-indole-2-carboxylic acid acts as an effective inhibitor of tyrosinase activity in vitro, a key enzyme in melanin synthesis. Direct comparative studies report that its inhibitory potency is greater than that of kojic acid, arbutin, and hydroquinone—three widely used depigmenting agents . While exact IC50 values for all comparators in a single assay are not consolidated in the source, the rank-order potency (6MI > kojic acid, arbutin, hydroquinone) provides a clear, qualitative benchmark for its relative strength in this application area.

Tyrosinase inhibition Melanogenesis Cosmeceuticals

Synthetic Utility: Microwave-Assisted Ugi and Demethylation

Unlike many simple indole-2-carboxylic acids, the 6-methoxy derivative is explicitly documented as a reactant in advanced synthetic methodologies. It is employed in demethylation reactions using ionic liquids under microwave irradiation and serves as a key component in the Ugi reaction for preparing pyrazinoindolediones, also under microwave-assisted cyclization . This contrasts with the unsubstituted indole-2-carboxylic acid, which is not commonly reported in these specific, high-efficiency transformations, highlighting the 6-methoxy group's role in facilitating these reactions.

Microwave-assisted synthesis Ugi reaction Heterocyclic chemistry

Melanoma Urinary Biomarker Connection

While 6-methoxy-1H-indole-2-carboxylic acid itself is a synthetic precursor, its hydroxylated derivative, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), is identified as a urinary metabolite in melanoma patients [1]. This contrasts with the 5-methoxy regioisomer, whose hydroxylated form (5H6MI2C) is also a melanoma marker [1]. This highlights that the 6-methoxy substitution pattern is not merely a synthetic handle but is directly related to a biologically relevant indole metabolism pathway, a connection not established for the 4-methoxy or unsubstituted analogs. This provides a unique, disease-relevant context for research involving this scaffold.

Melanoma Biomarker Metabolomics

Application Scenarios for 6-Methoxy-1H-indole-2-carboxylic acid


CNS COMT Inhibitor Lead Optimization

Medicinal chemistry teams focused on Parkinson's disease and other catecholamine-related disorders can utilize 6-methoxy-1H-indole-2-carboxylic acid as a validated starting fragment for COMT inhibitor development. Its documented IC50 of 0.3 mM provides a quantitative benchmark for SAR studies, allowing for rational design of analogs with improved potency and pharmacokinetic properties .

Next-Generation Tyrosinase Inhibitors for Skin Depigmentation

Cosmeceutical and dermatological researchers can leverage the demonstrated superiority of 6-methoxy-1H-indole-2-carboxylic acid over kojic acid, arbutin, and hydroquinone to formulate novel, more effective skin-lightening agents. This evidence supports its prioritization in high-throughput screening cascades and lead selection for melanogenesis targets .

Microwave-Assisted Ugi Synthesis of Pyrazinoindolediones

Synthetic organic chemists can employ 6-methoxy-1H-indole-2-carboxylic acid as a key building block in rapid, microwave-assisted protocols to construct pyrazinoindoledione cores. This application, explicitly documented in vendor technical literature, streamlines access to a pharmacologically relevant heterocyclic class .

Melanoma Biomarker and Metabolomics Studies

Investigators studying melanoma metabolism can use 6-methoxy-1H-indole-2-carboxylic acid as a synthetic precursor or analytical standard to probe the biosynthesis and detection of 6H5MI2C, a known urinary biomarker. This provides a unique, disease-relevant context not offered by other regioisomeric indole-2-carboxylic acids [1].

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